4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine
Overview
Description
4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a central pyridine ring substituted with ethynylphenyl and dipyridinyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base .
Industrial Production Methods
The use of bio-derived solvents like glycerol has been explored to make the process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The ethynyl group allows for various substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halides and bases in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups to the ethynylphenyl moiety .
Scientific Research Applications
4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and material science. The compound’s ethynyl group allows for strong π-π interactions, which are crucial in its applications in molecular electronics and photonics .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylphenol: Another ethynyl-substituted compound with different functional groups.
Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′6′,2″-terpyridine): A complex used in supramolecular chemistry.
Uniqueness
4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of ethynyl and pyridine groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-2-17-9-11-18(12-10-17)19-15-22(20-7-3-5-13-24-20)26-23(16-19)21-8-4-6-14-25-21/h1,3-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMWREDYBWLMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine interact with metal ions, and what are the structural implications?
A1: 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine acts as a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms, two from the terpyridine moiety and one from the ethynylphenyl group. [, , , , ] This coordination forms stable metal complexes, often with predictable geometries. For instance, with Zn(II) or Fe(II), it can self-assemble into metallomacrocycles like dimers and trimers. [] The choice of metal ion and reaction conditions significantly influence the resulting supramolecular structures. [, ]
Q2: What are the photophysical properties of 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine and its metal complexes, and how do they relate to potential applications?
A2: 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine exhibits interesting photophysical behavior, particularly when complexed with metal ions like platinum(II) or gold(I). [, , , ] These complexes often display intense phosphorescence, arising from a mix of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) excited states. [] The ethynylphenyl group plays a crucial role in these properties, influencing the energy levels and delocalization of excited states. [] Notably, these complexes have shown promise as sensitizers for lanthanide luminescence, with potential applications in areas like organic light-emitting diodes (OLEDs) and biological imaging. [, , , ]
Q3: Can you elaborate on the use of 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine in constructing supramolecular structures beyond simple metal complexes?
A3: The ethynyl group in 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine provides a handle for further functionalization via click chemistry. [] This allows for the incorporation of this molecule into larger, more complex architectures like polymers and dendrimers. Such materials hold potential for various applications, including sensing, catalysis, and drug delivery. []
Q4: Are there any computational studies on 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine and its derivatives? What insights do they provide?
A4: While specific computational studies focusing solely on 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine might be limited in the provided research, similar terpyridine-based systems have been investigated computationally. These studies often employ density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to understand the electronic structure, optical properties, and excited-state dynamics of these molecules. [] Such insights are crucial for rational design and optimization of these compounds for specific applications, such as tailoring their photophysical properties for efficient energy transfer in OLEDs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.